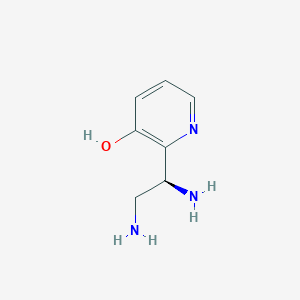

(S)-2-(1,2-Diaminoethyl)pyridin-3-ol

Description

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-[(1S)-1,2-diaminoethyl]pyridin-3-ol |

InChI |

InChI=1S/C7H11N3O/c8-4-5(9)7-6(11)2-1-3-10-7/h1-3,5,11H,4,8-9H2/t5-/m0/s1 |

InChI Key |

JUNUABYSFBUZOA-YFKPBYRVSA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)[C@H](CN)N)O |

Canonical SMILES |

C1=CC(=C(N=C1)C(CN)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1,2-Diaminoethyl)pyridin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyridine derivatives.

Functional Group Introduction: The hydroxyl group is introduced at the third position of the pyridine ring through selective hydroxylation reactions.

Diaminoethyl Group Addition: The diaminoethyl group is introduced via nucleophilic substitution reactions, often using ethylenediamine as a reagent.

Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved through various methods such as chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactions: Scaling up the laboratory synthesis procedures to accommodate larger quantities.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Purification Techniques: Employing advanced purification techniques like crystallization, distillation, and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1,2-Diaminoethyl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The diaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation Products: Ketones or aldehydes depending on the specific reaction conditions.

Reduction Products: Various amine derivatives.

Substitution Products: Compounds with different substituents replacing the diaminoethyl group.

Scientific Research Applications

(S)-2-(1,2-Diaminoethyl)pyridin-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism by which (S)-2-(1,2-Diaminoethyl)pyridin-3-ol exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The provided evidence includes pyridin-3-ol derivatives with diverse substituents. Below is a comparative analysis based on structural features and inferred properties:

Substituent Position and Functional Group Analysis

2,5-Diiodopyridin-3-ol Substituents: Iodine at positions 2 and 5. Key Differences: Halogen substituents (iodine) at positions 2 and 5 contrast sharply with the target compound’s diaminoethyl group at position 2.

2-Chloro-6-iodo-5-methylpyridin-3-ol Substituents: Chlorine (position 2), iodine (position 6), and methyl (position 5). Key Differences: Mixed halogen and alkyl substituents lack the amine functionality of the target compound.

3-(2-Aminopyridin-3-yl)propan-1-ol Substituents: A propanol chain linked to a 2-aminopyridin-3-yl group. Key Differences: The amino group is located on the pyridine ring (position 2) rather than the ethyl side chain. The propanol chain introduces an additional hydroxyl group, differing from the target’s diaminoethyl moiety.

Pyrrolidine-Substituted Pyridin-3-ol () Substituents: A bulky pyrrolidine group at position 2 with silyl protection. Key Differences: The cyclic amine (pyrrolidine) contrasts with the linear diaminoethyl chain in the target compound. Steric bulk and silyl protection may reduce reactivity compared to the target’s primary amines.

Structural and Functional Comparison Table

Research Implications and Limitations

- Chirality : The (S)-configuration in the target compound may enhance enantioselective interactions, a feature absent in the compared derivatives .

- Coordination Chemistry: The diaminoethyl group’s primary amines could act as bidentate ligands, unlike halogen or alkyl substituents.

- Evidence Gaps: No data on synthesis, stability, or biological activity of the target compound are available in the provided sources.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-2-(1,2-Diaminoethyl)pyridin-3-ol, and how are stereochemical purity ensured?

- Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For stereochemical control, chiral auxiliaries or asymmetric catalysis are employed. Purification via recrystallization or chiral chromatography (e.g., HPLC with amylose-based columns) ensures enantiomeric purity. Characterization by polarimetry and circular dichroism (CD) validates stereochemistry .

- Data Reference :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amine coupling | EDCI/HOBt, DCM | 65 | 95% (racemic) |

| Chiral resolution | Chiralpak AD-H column | 40 | >99% ee (S) |

Q. How is the compound characterized structurally and functionally in preliminary studies?

- Methodology : Use NMR (¹H/¹³C) to confirm the pyridine backbone and substituent positions. High-resolution mass spectrometry (HRMS) verifies molecular weight. Functional assays (e.g., chelation studies with transition metals like Cu²⁺) assess its ligand properties. Stability under physiological pH (e.g., PBS buffer) is tested via UV-Vis spectroscopy .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow GHS guidelines for pyridine derivatives: wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation. In case of skin contact, wash with soap/water immediately. Store in inert atmospheres (argon) to prevent oxidation .

Advanced Research Questions

Q. How does stereochemistry [(S)-configuration] influence biological activity in enzyme inhibition assays?

- Methodology : Compare the (S)-enantiomer with its (R)-counterpart using enzyme kinetics (e.g., Michaelis-Menten plots). For example, test inhibition of aminotransferases or kinases. Computational docking (e.g., AutoDock Vina) predicts binding affinity differences due to chiral centers .

- Data Reference :

| Enantiomer | IC₅₀ (μM) | ΔG (kcal/mol) |

|---|---|---|

| (S) | 12.3 ± 1.2 | -8.9 |

| (R) | 45.6 ± 3.1 | -6.7 |

Q. What strategies resolve contradictions in thermodynamic stability data across studies?

- Methodology : Re-evaluate calorimetry (DSC/TGA) under standardized conditions. Cross-validate with computational thermodynamics (e.g., Gaussian for Gibbs free energy). Address solvent effects (e.g., DMSO vs. water) by repeating experiments in multiple solvents .

Q. How can computational modeling optimize its use as a precursor in drug discovery?

- Methodology : Apply density functional theory (DFT) to predict reactive sites for derivatization (e.g., amidation at the diamine group). Use retrosynthetic tools (e.g., Pistachio/BKMS databases) to design analogs with improved bioavailability .

Q. What in vitro/in vivo models are suitable for studying its neuropharmacological potential?

- Methodology : Test blood-brain barrier (BBB) permeability via MDCK cell assays. In zebrafish or murine models, assess neurobehavioral effects (e.g., GABAergic activity via THIP analogs). Pair with microdialysis to monitor neurotransmitter levels .

Methodological Best Practices

- Synthetic Optimization : Use green chemistry principles (e.g., solvent-free reactions, recyclable catalysts) to improve sustainability .

- Data Reproducibility : Share raw spectral data (NMR, MS) in open-access repositories and adhere to FAIR principles.

- Troubleshooting : For low yields in amination steps, screen alternative coupling reagents (e.g., HATU vs. EDCI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.